[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl](4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL is a complex organic compound that features a unique combination of fluorophenyl, thiazole, and decahydroisoquinolin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar thiazole structure and exhibits antibacterial activity.
2-fluoro-4-methylphenol: Contains a fluorophenyl group and is used in various chemical syntheses.
Uniqueness
2-[2-(3-FLUOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL is unique due to its combination of fluorophenyl, thiazole, and decahydroisoquinolin structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23FN2O2S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C20H23FN2O2S/c1-13-17(26-18(22-13)14-5-4-7-16(21)11-14)19(24)23-10-9-20(25)8-3-2-6-15(20)12-23/h4-5,7,11,15,25H,2-3,6,8-10,12H2,1H3 |
InChI Key |
ZLVYCEWABNTTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
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